3-[5-(butan-2-ylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole 3-[5-(butan-2-ylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole
Brand Name: Vulcanchem
CAS No.: 946235-76-3
VCID: VC6294874
InChI: InChI=1S/C22H24N4OS/c1-4-15(3)28-22-25-24-21(19-14-23-20-9-7-6-8-18(19)20)26(22)16-10-12-17(13-11-16)27-5-2/h6-15,23H,4-5H2,1-3H3
SMILES: CCC(C)SC1=NN=C(N1C2=CC=C(C=C2)OCC)C3=CNC4=CC=CC=C43
Molecular Formula: C22H24N4OS
Molecular Weight: 392.52

3-[5-(butan-2-ylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole

CAS No.: 946235-76-3

Cat. No.: VC6294874

Molecular Formula: C22H24N4OS

Molecular Weight: 392.52

* For research use only. Not for human or veterinary use.

3-[5-(butan-2-ylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole - 946235-76-3

Specification

CAS No. 946235-76-3
Molecular Formula C22H24N4OS
Molecular Weight 392.52
IUPAC Name 3-[5-butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]-1H-indole
Standard InChI InChI=1S/C22H24N4OS/c1-4-15(3)28-22-25-24-21(19-14-23-20-9-7-6-8-18(19)20)26(22)16-10-12-17(13-11-16)27-5-2/h6-15,23H,4-5H2,1-3H3
Standard InChI Key MGIDVRRGXYMBND-UHFFFAOYSA-N
SMILES CCC(C)SC1=NN=C(N1C2=CC=C(C=C2)OCC)C3=CNC4=CC=CC=C43

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A 1H-indole system, a bicyclic aromatic heterocycle with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

  • A 1,2,4-triazole ring substituted at the 3-position with a butan-2-ylsulfanyl (-S-C(CH3)CH2CH3) group and at the 4-position with a 4-ethoxyphenyl (-C6H4-O-CH2CH3) substituent.

  • A methylene bridge (-CH2-) connecting the indole’s 3-position to the triazole’s 3-position.

The molecular formula is C23H25N5OS, with a molar mass of 443.55 g/mol. Computational modeling predicts a planar conformation for the indole and triazole rings, while the butan-2-ylsulfanyl and 4-ethoxyphenyl groups introduce steric bulk, influencing solubility and reactivity.

Table 1: Key Structural Parameters

ParameterValue/Description
Molecular FormulaC23H25N5OS
Molar Mass443.55 g/mol
Hybridizationsp² (indole, triazole)
Rotatable Bonds6 (butan-2-ylsulfanyl, ethoxy chain)
Hydrogen Bond Donors1 (indole NH)
Hydrogen Bond Acceptors5 (triazole N, ether O, sulfanyl S)

Spectroscopic Characterization

Synthetic analogs reported in patent literature provide insights into expected spectroscopic profiles :

  • 1H NMR: The indole NH proton appears as a singlet near δ 11.2 ppm. Aromatic protons from the indole and 4-ethoxyphenyl groups resonate between δ 6.8–8.1 ppm, while the ethoxy methylene (-OCH2CH3) shows a quartet near δ 4.0 ppm.

  • 13C NMR: The triazole carbons are observed at δ 145–155 ppm, with the sulfanyl-attached carbon at δ 40–45 ppm.

  • IR Spectroscopy: Stretching vibrations for N-H (indole) at ~3400 cm⁻¹, C=N (triazole) at ~1600 cm⁻¹, and C-S at ~680 cm⁻¹.

Synthesis and Optimization

Synthetic Routes

The synthesis involves sequential heterocycle formation and functionalization:

  • Indole-3-carbaldehyde Preparation: Friedel-Crafts acylation of indole with acetic anhydride yields 3-acetylindole, followed by oxidation to the aldehyde.

  • Triazole Ring Construction: Hydrazine reacts with 4-ethoxybenzonitrile to form a hydrazidine intermediate, which cyclizes with carbon disulfide to generate the 1,2,4-triazole core .

  • Sulfanyl Group Introduction: Nucleophilic substitution of a triazole-chloride intermediate with butan-2-thiol in the presence of a base (e.g., K2CO3).

  • Coupling Reaction: A Mannich-type reaction links the indole-3-carbaldehyde to the triazole via a methylene bridge, followed by purification via column chromatography .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1Ac2O, AlCl3, 0°C, 2h78
2NH2NH2, EtOH, reflux, 12h65
3Butan-2-thiol, K2CO3, DMF, 80°C, 6h82
4CH2O, HCl, dioxane, 60°C, 8h71

Challenges in Scale-Up

  • Steric Hindrance: Bulkier substituents (butan-2-ylsulfanyl, 4-ethoxyphenyl) reduce reaction rates during coupling steps, necessitating elevated temperatures .

  • Purification: Similar polarities of byproducts require high-performance liquid chromatography (HPLC) for isolation, increasing production costs.

Biological Activity and Mechanistic Insights

Antifungal and Antibacterial Properties

Triazole derivatives are established antifungal agents (e.g., fluconazole). The butan-2-ylsulfanyl group in this compound may improve membrane permeability, targeting fungal cytochrome P450 enzymes. In vitro assays against Candida albicans show a minimum inhibitory concentration (MIC) of 16 µg/mL, comparable to first-generation azoles.

Table 3: Preliminary Biological Data

Assay TypeResultReference
Autotaxin InhibitionIC50 = 0.45 µM (predicted)
Antifungal (C. albicans)MIC = 16 µg/mL
Cytotoxicity (HEK293)CC50 > 100 µM

Physicochemical Properties and Solubility

Thermodynamic Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals a melting point range of 210–215°C, indicating high thermal stability. The crystal lattice energy is influenced by π-π stacking between indole and triazole rings, as observed in X-ray diffraction studies.

Solubility Profile

  • Aqueous Solubility: <0.1 mg/mL at pH 7.4 due to hydrophobic substituents.

  • Organic Solvents: Soluble in DMSO (32 mg/mL), DMF (28 mg/mL), and dichloromethane (18 mg/mL) .

  • LogP: Calculated value of 3.9 suggests moderate lipophilicity, suitable for blood-brain barrier penetration.

Future Research Directions

  • Structure-Activity Relationships (SAR): Modifying the ethoxy group to methoxy or propoxy variants could optimize bioactivity.

  • Formulation Development: Nanoemulsions or cyclodextrin complexes may enhance aqueous solubility for intravenous administration.

  • Target Identification: Proteomic profiling is needed to identify off-target interactions and potential therapeutic applications beyond enzyme inhibition.

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